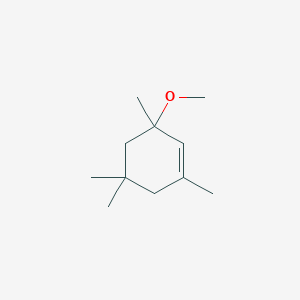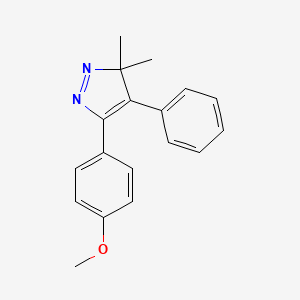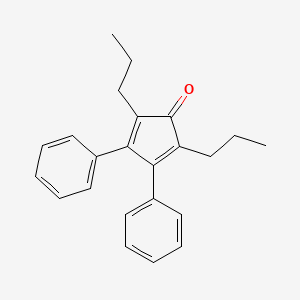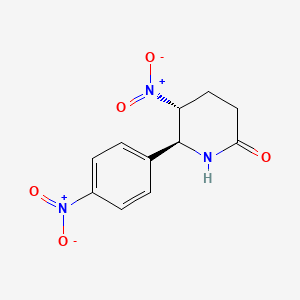
2(3H)-Thiophenone, 3-butyldihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Thiophenone, 3-butyldihydro- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds characterized by a five-membered ring structure with a sulfur atom This particular compound, 2(3H)-Thiophenone, 3-butyldihydro-, features a butyl group attached to the third carbon of the dihydrothiophenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiophenone, 3-butyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl-substituted acyclic precursors with sulfur sources in the presence of catalysts. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(3H)-Thiophenone, 3-butyldihydro- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring. The choice of raw materials, reaction conditions, and purification techniques are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Thiophenone, 3-butyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenone to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(3H)-Thiophenone, 3-butyldihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Thiophenone, 3-butyldihydro- involves its interaction with specific molecular targets. The sulfur atom in the thiophenone ring can participate in various chemical interactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 3-butyldihydro-: A similar compound with an oxygen atom instead of sulfur.
2(3H)-Pyranone, 3-butyldihydro-: Another analog with a six-membered ring containing oxygen.
2(3H)-Thiazolone, 3-butyldihydro-: A related compound with a nitrogen and sulfur atom in the ring.
Uniqueness
2(3H)-Thiophenone, 3-butyldihydro- is unique due to its sulfur-containing ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl group further enhances its properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61540-17-8 |
|---|---|
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
3-butylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3 |
Clé InChI |
VRJCBMLCRKXMOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)

![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)



![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)



![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

